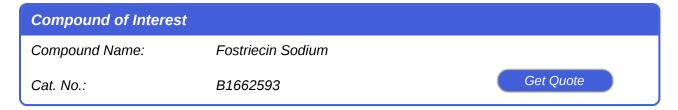


An In-Depth Technical Guide to Fostriecin Sodium: Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin sodium is a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), demonstrating significant antitumor and antibiotic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Fostriecin sodium**. Detailed experimental protocols for its characterization and an elucidation of its impact on key cellular signaling pathways are presented to support ongoing research and drug development efforts.

Chemical Structure and Properties

Fostriecin sodium is the sodium salt of Fostriecin, a natural product isolated from Streptomyces pulveraceus. Its chemical structure is characterized by a polyene chain, a lactone ring, and a phosphate monoester group, which is crucial for its biological activity.

Chemical Structure:

- IUPAC Name: sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate[1]
- CAS Number: 87860-39-7[2]



Molecular Formula: C₁₉H₂₆NaO₉P[3]

Molecular Weight: 452.37 g/mol [3][4]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **Fostriecin Sodium**.

Property	Value	Reference
Melting Point	Data not available	
рКа	Data not available	
Aqueous Solubility	Soluble (up to 100 mM)	[2]
Optical Rotation	Data not available	
Appearance	Powder	[2]

Experimental Protocols

This section outlines detailed methodologies for the characterization and analysis of **Fostriecin Sodium**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of **Fostriecin Sodium**.

Sample Preparation: A general protocol for preparing samples for ¹H-NMR involves dissolving the compound in a suitable deuterated solvent. For water-soluble compounds like **Fostriecin Sodium**, deuterium oxide (D₂O) is a common choice. To remove interfering signals from proteins in biological samples, a precipitation step with a deuterated organic solvent can be employed[5].

¹H-NMR Spectroscopy Protocol:

• Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).



- Solvent: Deuterium Oxide (D₂O).
- Sample Concentration: 1-5 mg of **Fostriecin Sodium** dissolved in 0.5-0.7 mL of D₂O.
- Procedure:
 - Dissolve the Fostriecin Sodium sample in D₂O.
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire the ¹H-NMR spectrum at a controlled temperature (e.g., 25 °C).
 - Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Fostriecin Sodium**, confirming its elemental composition and structural features.

Mass Spectrometry Protocol (General):

- Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
- Sample Preparation:
 - Dissolve a small amount of Fostriecin Sodium in a suitable solvent (e.g., methanol or water).
 - The solution is then introduced into the mass spectrometer.
- Data Acquisition: Mass spectra are acquired in either positive or negative ion mode. Highresolution mass spectrometry can provide accurate mass measurements to confirm the elemental formula.
- Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry can be performed. The parent ion of Fostriecin Sodium is selected and fragmented, and the



resulting fragment ions are analyzed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **Fostriecin Sodium** and for its quantification in various matrices.

HPLC Method for Purity Assessment:

- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer)
 and an organic solvent (e.g., acetonitrile or methanol) is typical. The specific gradient will
 depend on the column and system used.
- Flow Rate: A flow rate of around 1.0 mL/min is generally appropriate.
- Detection: UV detection at a wavelength where **Fostriecin Sodium** has significant absorbance (e.g., 230 nm or 254 nm) is often employed[6][7].
- Sample Preparation:
 - Prepare a stock solution of Fostriecin Sodium in the mobile phase or a compatible solvent.
 - Filter the sample through a 0.45 μm filter before injection.
- Validation: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

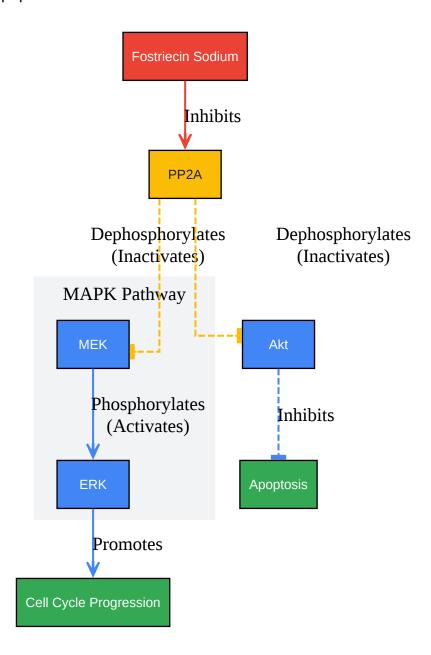
Signaling Pathways and Mechanism of Action

Fostriecin Sodium exerts its biological effects primarily through the potent and selective inhibition of two serine/threonine protein phosphatases: PP2A and PP4.[8][9] This inhibition leads to the hyperphosphorylation of numerous cellular proteins, thereby disrupting critical signaling pathways involved in cell cycle control, DNA damage response, and apoptosis.

Inhibition of PP2A Signaling Pathway



Protein Phosphatase 2A (PP2A) is a major tumor suppressor that negatively regulates multiple oncogenic signaling pathways. By inhibiting PP2A, **Fostriecin Sodium** promotes the phosphorylation and activation of key proteins in these pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.



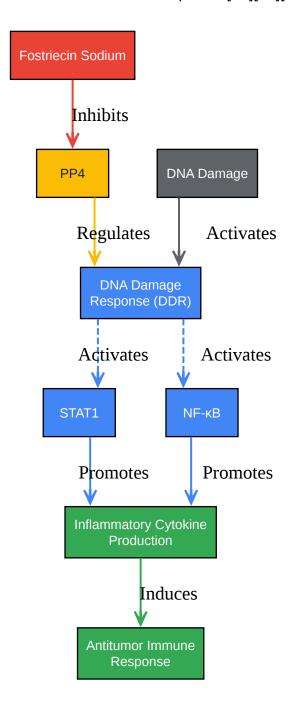
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Caption: **Fostriecin Sodium** inhibits PP2A, leading to hyperphosphorylation and activation of the MAPK (MEK/ERK) and Akt pathways.

Inhibition of PP4 Signaling Pathway



Protein Phosphatase 4 (PP4) plays a critical role in the DNA damage response (DDR). Inhibition of PP4 by **Fostriecin Sodium** impairs the cell's ability to repair DNA damage, leading to the accumulation of genomic instability and the activation of inflammatory signaling pathways that can promote an antitumor immune response.[10][11][12][13]



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